

Profiling the Selectivity of B026: A Comparative Guide to Acetyltransferase Cross-Reactivity

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Compound of Interest

Compound Name: **B026**

Cat. No.: **B1192242**

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The selective inhibition of specific acetyltransferases is crucial for the development of targeted epigenetic therapies. **B026** has emerged as a highly potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP), with IC₅₀ values of 1.8 nM and 9.5 nM, respectively[1][2]. Understanding the cross-reactivity profile of such inhibitors against other acetyltransferase family members is paramount to predicting their biological effects and potential off-target liabilities. This guide provides a comparative analysis of **B026**'s selectivity, supported by experimental data from closely related compounds, and details the methodologies for assessing acetyltransferase inhibitor specificity.

Comparative Selectivity Profile

While extensive cross-reactivity data for **B026** against a broad panel of acetyltransferases is not publicly available, data for a closely related analog from the same chemical series provides significant insight into its selectivity. The following table summarizes the inhibitory activity (IC₅₀ values) of this analog against members of the GNAT (GCN5-related N-acetyltransferase) and MYST (MOZ, YBF2/Sas3, Sas2, and Tip60) families of acetyltransferases.

Acetyltransferase Target	Family	Inhibitor IC50 (nM)
p300	p300/CBP	1.8
CBP	p300/CBP	9.5
PCAF	GNAT	>10,000
GCN5	GNAT	>10,000
KAT5 (Tip60)	MYST	>10,000
KAT6A (MOZ)	MYST	>10,000
KAT7 (HBO1)	MYST	>10,000

Data for the **B026** analog is derived from supplementary information in related publications.

This striking selectivity for p300/CBP over other acetyltransferase families underscores the potential of **B026** as a specific chemical probe and a candidate for targeted therapeutic development.

Experimental Protocols for Cross-Reactivity Profiling

The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental assays. Below are detailed protocols for key *in vitro* and cellular assays commonly employed for this purpose.

In Vitro Enzymatic Activity Assay (Radioisotope-Based)

This "gold standard" assay directly measures the enzymatic activity of a panel of purified acetyltransferases in the presence of the inhibitor.

Materials:

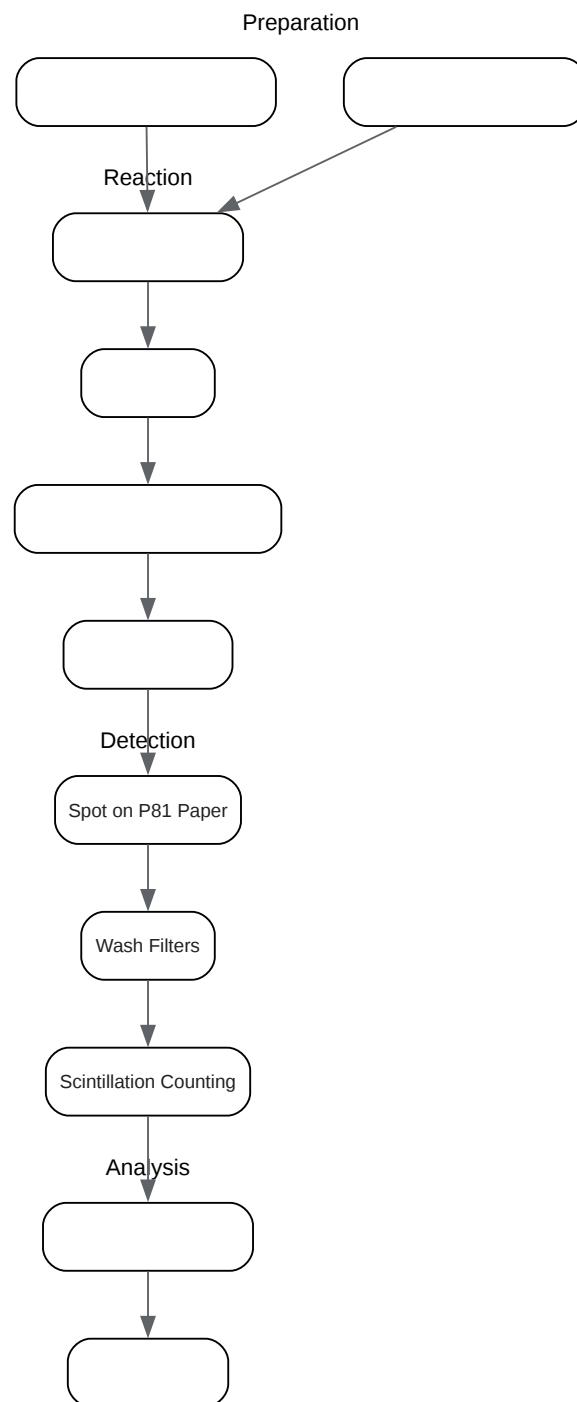
- Purified recombinant acetyltransferases (p300, CBP, PCAF, GCN5, KAT5, etc.)
- Histone peptide substrate (e.g., H3 peptide, H4 peptide)

- [3H]-Acetyl-CoA (radiolabeled acetyl donor)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA
- Inhibitor compound (**B026**) at various concentrations
- Scintillation fluid
- P81 phosphocellulose filter paper
- Phosphoric acid wash buffer

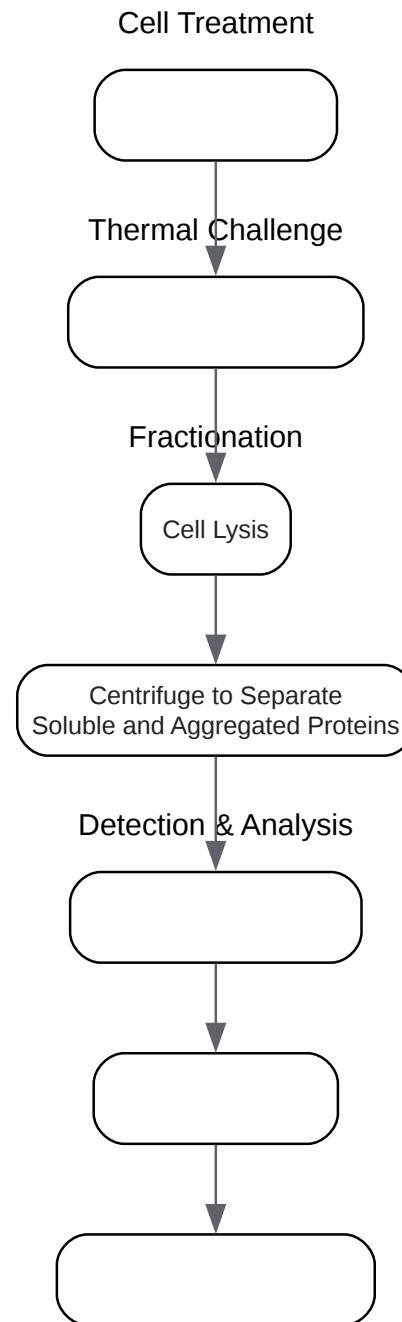
Procedure:

- Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the specific acetyltransferase enzyme.
- Add the inhibitor compound (**B026**) at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
- Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
- Initiate the enzymatic reaction by adding [3H]-Acetyl-CoA.
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
- Wash the filter paper three times with phosphoric acid wash buffer to remove unincorporated [3H]-Acetyl-CoA.
- Dry the filter paper and place it in a scintillation vial with scintillation fluid.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Workflow for In Vitro Radioisotope-Based Acetyltransferase Assay



Cellular Thermal Shift Assay (CETSA) Workflow

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References

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- 2. Collection - Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
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